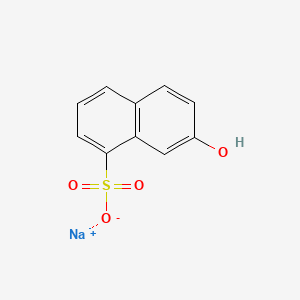
Sodium 7-hydroxynaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 7-hydroxynaphthalene-1-sulphonate: is a synthetic organic compound belonging to the class of naphthalene sulfonates. It is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C10H7NaO4S and a molecular weight of 246.215 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 7-hydroxynaphthalene-1-sulphonate can be synthesized through several methods. One common method involves the reaction of 7-hydroxynaphthalene-1-sulphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors. The process includes feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. The resulting product is then cooled, crystallized, and filtered to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 7-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
Wissenschaftliche Forschungsanwendungen
Sodium 7-hydroxynaphthalene-1-sulphonate has diverse applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis to enhance the efficiency of reactions.
Biology: The compound is employed in various biochemical assays and as a reagent in the study of enzyme kinetics.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which sodium 7-hydroxynaphthalene-1-sulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with enzymes and other proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-sulfonic acid: This compound is structurally similar but lacks the hydroxyl group present in sodium 7-hydroxynaphthalene-1-sulphonate.
Naphthalene-2-sulfonic acid: Another similar compound, differing in the position of the sulfonic acid group on the naphthalene ring.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly useful in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
832-85-9 |
|---|---|
Molekularformel |
C10H8NaO4S |
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
sodium;7-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI-Schlüssel |
DFPVONLLVPFPLK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
832-85-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















